![molecular formula C12H8ClN3O B2608279 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide CAS No. 938465-52-2](/img/structure/B2608279.png)
1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide
Overview
Description
1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide is a heterocyclic compound with a molecular formula of C12H8ClN3O. This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide is suggested to be the Janus kinase 2 (JAK2) based on the information found . JAK2 is a tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is mediated by cytokines and controls various cellular activities such as survival, proliferation, and differentiation .
Mode of Action
This compound interacts with JAK2, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the cellular activities controlled by this pathway .
Biochemical Pathways
The JAK-STAT pathway is the primary biochemical pathway affected by this compound . The inhibition of JAK2 disrupts this pathway, affecting downstream effects such as cellular survival, proliferation, and differentiation .
Pharmacokinetics
It is known that the compound is a potent, orally active inhibitor of jak2 with excellent selectivity
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of JAK2 and the subsequent disruption of the JAK-STAT pathway . This can lead to changes in various cellular activities, including survival, proliferation, and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often involved in interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide has shown moderate to excellent antiproliferative activity against cancer cells . The compound inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
The synthesis of 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide can be compared with other indole derivatives such as:
1-amino-5H-pyrido[4,3-b]indole-4-carboxamide: This compound also shows potential as a JAK2 inhibitor and has similar biological activities.
5-chloro-1H-indole-2-carboxamide: Known for its antiproliferative activity against cancer cells.
Indole-3-acetic acid: A plant hormone with various biological applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-11-9-6-3-1-2-4-8(6)16-10(9)7(5-15-11)12(14)17/h1-5,16H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNXPJGYVJPVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CN=C3Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2608196.png)
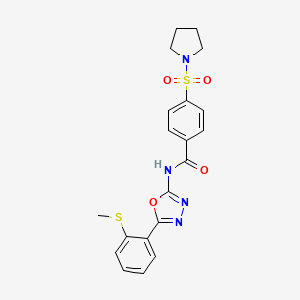
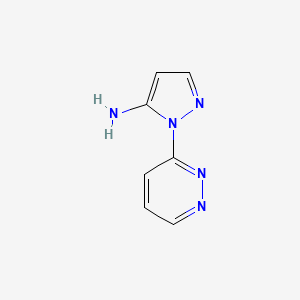
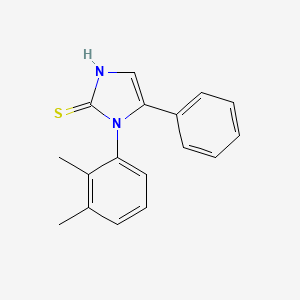
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)


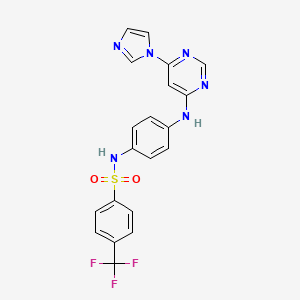
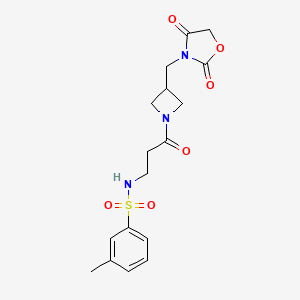
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2608209.png)
![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2608212.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2608213.png)
![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2608219.png)
